benzo[d]thiazol-2-yl(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)methanone
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Description
Benzo[d]thiazol-2-yl(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C15H14N4O3S2 and its molecular weight is 362.42. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of benzo[d]thiazol-2-yl(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)methanone Compounds containing the imidazole moiety, which is present in this compound, are known to have a broad range of biological activities .
Mode of Action
The specific mode of action of This compound Imidazole derivatives are known to interact with various biological targets, leading to a wide range of effects .
Biochemical Pathways
The exact biochemical pathways affected by This compound Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can impact their bioavailability .
Result of Action
The molecular and cellular effects of This compound Imidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound The solubility of imidazole derivatives in water and other polar solvents suggests that they may be influenced by the polarity of their environment .
Biochemical Analysis
Biochemical Properties
The compound interacts with various enzymes and proteins in biochemical reactions. For instance, it has been found to have a significant interaction with the DprE1 enzyme . The interaction was shown between the oxygen of thiazolidinediones and Ser228 . The bond distance (O—H) is 2.35 Å . The π-π-stacking was seen between His137 and thiazole ring electrons .
Cellular Effects
The effects of benzo[d]thiazol-2-yl(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)methanone on cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The binding score of the compound is –7 kcal/mol, which suggests an excellent binding affinity toward the Dpre1 receptor .
Temporal Effects in Laboratory Settings
The compound has shown promising results in in vitro activity tests against Mycobacterium tuberculosis .
Properties
IUPAC Name |
1,3-benzothiazol-2-yl-[3-(1-methylimidazol-2-yl)sulfonylazetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3S2/c1-18-7-6-16-15(18)24(21,22)10-8-19(9-10)14(20)13-17-11-4-2-3-5-12(11)23-13/h2-7,10H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEEJMSZSRFCPGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1S(=O)(=O)C2CN(C2)C(=O)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.